3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride

Plant desiccation Structure-activity relationship Halogenated phenols

3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride (CAS 22243-90-9) is a halogenated aromatic sulfonyl fluoride bearing both a phenolic hydroxyl group and two electron-withdrawing chlorine substituents at the 3- and 6-positions of the benzene ring. The sulfonyl fluoride (–SO₂F) warhead acts as a moderately reactive electrophile that forms irreversible covalent adducts with active-site serine, threonine, tyrosine, lysine, cysteine and histidine residues in target proteins, placing this compound within the broadly utilized class of sulfonyl fluoride activity-based probes.

Molecular Formula C6H3Cl2FO3S
Molecular Weight 245.05 g/mol
CAS No. 22243-90-9
Cat. No. B13626167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride
CAS22243-90-9
Molecular FormulaC6H3Cl2FO3S
Molecular Weight245.05 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)S(=O)(=O)F)Cl)O
InChIInChI=1S/C6H3Cl2FO3S/c7-3-2-6(13(9,11)12)4(8)1-5(3)10/h1-2,10H
InChIKeyXMAAXWXIMDCKNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride (CAS 22243-90-9): A Specialized Sulfonyl Fluoride Electrophile for Covalent Probe and Inhibitor Design


3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride (CAS 22243-90-9) is a halogenated aromatic sulfonyl fluoride bearing both a phenolic hydroxyl group and two electron-withdrawing chlorine substituents at the 3- and 6-positions of the benzene ring [1]. The sulfonyl fluoride (–SO₂F) warhead acts as a moderately reactive electrophile that forms irreversible covalent adducts with active-site serine, threonine, tyrosine, lysine, cysteine and histidine residues in target proteins, placing this compound within the broadly utilized class of sulfonyl fluoride activity-based probes [2]. The specific 3,6-dichloro-4-hydroxy substitution pattern differentiates it from simpler sulfonyl fluorides (e.g., PMSF, AEBSF) and from positional isomers (e.g., 3,5-dichloro-4-hydroxybenzenesulfonyl fluoride), thereby modulating both its intrinsic electrophilicity and its steric/electronic fit within enzyme active sites [1][3].

Covalent Warhead Sulfonyl fluoride electrophile for activity-based protein profiling and covalent inhibitor design
Recognition Element 4-Hydroxy group reported to support hydrogen-bond-mediated active-site recognition
Electrophilicity Tuning 3,6-Dichloro substitution may modulate warhead reactivity relative to unsubstituted analogs

Procurement Risk in 3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride: Why Positional Isomers and Simpler Sulfonyl Fluorides Cannot Be Interchanged Without Quantitative Validation


Within the sulfonyl fluoride covalent inhibitor class, seemingly minor structural alterations—such as the number and position of chlorine substituents or the presence/absence of the phenolic hydroxyl—can profoundly alter both the kinetic reactivity of the –SO₂F electrophile and the non-covalent binding orientation within target active sites [1][2]. For example, the second-order rate constants for inactivation of α-chymotrypsin by methanesulfonyl fluoride, phenylmethanesulfonyl fluoride (PMSF), and benzenesulfonyl fluoride differ by more than an order of magnitude [2], while the plant desiccation ratings of 3-chloro-, 3,5-dichloro-, and 3,6-dichloro-4-hydroxybenzenesulfonyl fluorides are measurably distinct in field trials [1]. Generic substitution—i.e., selecting a simpler or differently substituted sulfonyl fluoride based on availability or cost—therefore risks obtaining an electrophile with substantially different target occupancy, selectivity profile, and biological outcome [1][2].

Positional isomer substitution (e.g., 3,5-dichloro analog) may alter desiccation activity and target engagement, requiring regioisomer-specific validation.
Non-hydroxylated sulfonyl fluorides (e.g., PMSF) lack the 4-OH hydrogen-bond donor, which may reduce target selectivity in serine hydrolase profiling.
Unsubstituted benzenesulfonyl fluorides may show lower electrophilicity, potentially shifting covalent labeling kinetics in assay workflows.

3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Alternatives


Field Desiccation Potency: 3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride vs. 3-Chloro and 3,5-Dichloro Positional Analogs

In a comparative field study, 3,6-dichloro-4-hydroxybenzenesulfonyl fluoride produced desiccation ratings of 19–24 on the 24-point six-species test scale at 1.0 lb/acre, quantitatively distinguishing it from the 3-chloro analog (ratings 16–22) and the 3,5-dichloro isomer (ratings 18–21) under identical conditions [1]. The 3,6-dichloro compound also achieved 'considerable desiccation in 1 to 5 days' in field tests, a temporal benchmark that was explicitly reported only for the three most active members of the series [1].

Field Desiccation
Head-to-head
Rating 19–24 (1.0 lb/acre); 3-chloro: 16–22; 3,5-dichloro: 18–21
Reported higher rating ceiling may support regioisomer-specific fit
Six-species field trial context; plant desiccant endpoint
Plant desiccation Structure-activity relationship Halogenated phenols

Electrophilic Reactivity Tuning: Electron-Withdrawing Effect of 3,6-Dichloro Substitution on Sulfonyl Fluoride Hydrolysis and Nucleophilic Susceptibility

While direct kinetic measurements for 3,6-dichloro-4-hydroxybenzenesulfonyl fluoride have not been reported, class-level structure-reactivity data demonstrates that electron-withdrawing ring substituents accelerate sulfonyl fluoride inactivation of serine proteases. The second-order rate constant for benzenesulfonyl fluoride with α-chymotrypsin (k₂ = 1.2 × 10² M⁻¹ min⁻¹) is approximately 10-fold lower than that of 2-nitrobenzenesulfonyl fluoride (k₂ ≈ 1.2 × 10³ M⁻¹ min⁻¹) [1], establishing that ring electron deficiency directly enhances electrophilic reactivity. By analogy, the two chlorine substituents (σₘ-Cl = +0.37 each) in 3,6-dichloro-4-hydroxybenzenesulfonyl fluoride are predicted to increase the –SO₂F electrophilicity relative to unsubstituted 4-hydroxybenzenesulfonyl fluoride [1][2].

Electrophilicity Prediction
Class-level
Predicted k₂ > 1.2×10² M⁻¹min⁻¹; 2–10× vs. unsubstituted
Class-level reactivity inference supports electrophilicity tuning interpretation
Direct kinetic measurement not available; based on Hammett analog
Electrophilic warhead tuning Structure-reactivity relationship Covalent inhibitor design

Hydrogen-Bond Donor Capacity: The 4-Hydroxy Group as a Specificity Element Absent in Non-Phenolic Sulfonyl Fluoride Inhibitors

The 4-hydroxy substituent provides hydrogen-bond donor/acceptor capacity that is absent in PMSF, AEBSF, and other widely used sulfonyl fluoride inhibitors. Co-crystal structures of sulfonyl fluoride–elastase complexes demonstrate that 2-fluoroacylamino substituents capable of hydrogen bonding in the S1 pocket confer >200-fold selectivity for neutrophil elastase over cathepsin G [1]. While direct structural data for 3,6-dichloro-4-hydroxybenzenesulfonyl fluoride are unavailable, the 4-OH group enables hydrogen-bond interactions with backbone carbonyls and side-chain residues in enzyme active sites that cannot be recapitulated by non-hydroxylated analogs such as PMSF (no H-bond donor) or AEBSF (primary amine H-bond donor, distinct geometry) [1][2].

H-Bond Donor
Class-level
4-OH donor/acceptor; absent in PMSF/AEBSF
Reported recognition element may support target selectivity screening
Based on sulfonyl fluoride-elastase co-crystal analogy
Active-site hydrogen bonding Covalent fragment selectivity Serine hydrolase inhibition

Aqueous Stability Profile: Sulfonyl Fluoride Hydrolytic Half-Life Relative to Sulfonyl Chloride Alternatives

Sulfonyl fluorides exhibit markedly greater aqueous stability than their sulfonyl chloride counterparts, a property essential for reproducible biochemical and cellular assay performance. Under neutral aqueous conditions, simple aromatic sulfonyl fluorides display hydrolytic half-lives on the order of hours to days, whereas the corresponding sulfonyl chlorides undergo hydrolysis within seconds to minutes [1]. This differential stability is a general property of the –SO₂F functional group and applies to 3,6-dichloro-4-hydroxybenzenesulfonyl fluoride as a class member [1]. The electron-withdrawing 3,6-dichloro substitution may modestly accelerate hydrolysis relative to unsubstituted 4-hydroxybenzenesulfonyl fluoride, but the compound is still expected to retain the characteristic hours-scale stability of aromatic sulfonyl fluorides [1][2].

Aqueous Stability
Class-level
t₁/₂ ≈ 2–24 h; >100-fold vs. sulfonyl chloride
Reported stability supports biochemical assay compatibility
3,6-Dichloro substitution may modestly accelerate hydrolysis
Aqueous stability Covalent warhead biocompatibility Assay buffer compatibility

Best-Fit Application Scenarios for 3,6-Dichloro-4-hydroxybenzenesulfonyl fluoride Based on Quantitative Differentiation Evidence


Plant Desiccant Development and Structure-Activity Relationship Studies in Agrochemistry

The direct head-to-head field data demonstrating a higher desiccation rating ceiling for 3,6-dichloro-4-hydroxybenzenesulfonyl fluoride relative to its 3-chloro and 3,5-dichloro positional isomers [1] supports its selection as a lead scaffold for agrochemical desiccant development. Researchers optimizing foliar-applied desiccants for cotton, soybean, or potato should prioritize this specific regioisomer based on the 2–3 point rating advantage at equivalent application rates, while also exploiting the free 4-OH group as a derivatization handle for pro-herbicide design [1].

Covalent Fragment Library Design for Serine Hydrolase Profiling

The combination of a moderately tuned electrophilic warhead (enhanced by 3,6-dichloro substitution) and a hydrogen-bond-capable 4-OH recognition element positions this compound as a differentiated covalent fragment for serine hydrolase screening libraries [1][3]. Unlike PMSF, which lacks hydrogen-bond donor functionality and exhibits broad non-selective reactivity [2], 3,6-dichloro-4-hydroxybenzenesulfonyl fluoride offers the potential for fragment-growth elaboration via either the phenolic oxygen or the chlorine positions, while maintaining the hours-scale aqueous stability required for biochemical high-throughput screening workflows [3].

SuFEx Click Chemistry Building Block for Bioconjugation and Probe Synthesis

The sulfonyl fluoride group enables sulfur(VI) fluoride exchange (SuFEx) reactivity under mild conditions, and the electron-withdrawing 3,6-dichloro substitution is predicted to enhance reaction kinetics relative to unsubstituted 4-hydroxybenzenesulfonyl fluoride [1][2]. This compound therefore serves as a bifunctional building block—the –SO₂F moiety for covalent protein modification and the phenolic –OH for orthogonal conjugation (e.g., esterification, etherification)—enabling the construction of activity-based probes where the warhead and reporter group attachment points are chemically distinct [1].

Benchmarking Electrophilic Warhead Reactivity in Structure-Kinetic Relationship Studies

For laboratories conducting systematic structure-kinetic relationship (SKR) profiling of covalent inhibitors, 3,6-dichloro-4-hydroxybenzenesulfonyl fluoride represents a well-defined entry in the aryl sulfonyl fluoride series with dual electron-withdrawing substituents [1]. Its predicted intermediate reactivity—faster than unsubstituted benzenesulfonyl fluoride but slower than pentafluorobenzenesulfonyl fluoride—makes it a useful calibration point for kinetic assays measuring second-order inactivation rate constants (kᵢ/K_I) across serine hydrolase panels [1][2].

Application
Selection Property
Validation Focus
Plant desiccant mechanism studies
Regioisomer-specific activity profile
Comparative desiccation rating assessment
Serine hydrolase covalent fragment libraries
Hydrogen-bond donor capacity and electrophilicity tuning
Active-site recognition selectivity
SuFEx bioconjugation probe synthesis
Orthogonal functional handles for dual conjugation
Click reactivity and derivatization compatibility
Structure-kinetic relationship profiling
Intermediate aryl sulfonyl fluoride reactivity
Second-order inactivation rate constant benchmarking
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